
TCO-PEG7-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG7-NHS ester is a useful research compound. Its molecular formula is C30H50N2O13 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling for Imaging
One of the prominent applications of TCO-PEG7-NHS ester is in the field of radiolabeling, particularly for PET (Positron Emission Tomography) imaging. The compound facilitates the conjugation of radiolabeled agents to antibodies or other biomolecules, enhancing their specificity and efficacy in imaging studies.
Case Study: Anti-HER2 sdAb Conjugation
A study demonstrated the use of this compound for labeling a single-domain antibody fragment (sdAb) with fluorine-18 (18F) via a trans-cyclooctene (TCO)-tetrazine reaction. The resulting conjugate showed significant improvements in tumor-to-kidney ratios compared to traditional methods. The incorporation of a renal brush border enzyme-cleavable linker (GK) reduced kidney accumulation while maintaining tumor uptake, although tumor uptake was lower than expected due to potential steric hindrance from the PEG chain .
Targeted Drug Delivery Systems
This compound is also instrumental in developing targeted drug delivery systems. Its ability to selectively bind to amine-containing molecules allows for precise modifications that enhance therapeutic efficacy.
Case Study: Colorectal Carcinoma Treatment
In a pretargeted radioimmunotherapy study for colorectal carcinoma, this compound was employed to facilitate the ligation of radioisotopes to antibodies targeting specific cancer markers. This approach demonstrated improved targeting and reduced off-target effects, showcasing the potential of TCO-based strategies in cancer therapy .
Development of PROTACs
The compound serves as a crucial linker in the synthesis of PROTACs, which are designed to induce targeted protein degradation. By linking two essential ligands, this compound enables the selective degradation of proteins implicated in various diseases.
Summary Table of Applications
Chemical Reactions Analysis
NHS Ester Reactions
1.1. Reaction with Primary Amines: NHS esters, such as the one present in TCO-PEG7-NHS ester, react with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a stable amide bond .
1.2. Usage: This reaction is commonly used to label antibodies, proteins, and other primary amine-containing macromolecules .
1.3. Considerations: Hydrolysis of the ester bonds can occur at higher pH levels . The half-life of NHS ester decreases significantly as pH increases, from 4-5 hours to 10 minutes .
TCO Reactions
2.1. Reaction with Tetrazines: The TCO moiety reacts rapidly with tetrazines in a bioorthogonal cycloaddition reaction . This reaction is known for its fast kinetics . Tetrazine-NHS Esters demonstrate fast cycloaddition kinetics (up to 30 000 M-1 s-1) with trans-cyclooctene (TCO) .
2.2. Applications: The TCO-tetrazine ligation is the fastest bioorthogonal chemistry available, which makes it ideal for quick and selective labeling of proteins and peptides, molecular imaging, and cell-based diagnostic applications .
Impact of PEG Spacer
3.1. Increased Water Solubility: The hydrophilic PEG spacer enhances the water solubility of the molecule .
3.2. Reduced Steric Hindrance: The PEG spacer decreases steric hindrance during ligation .
3.3. Enhanced Stability: PEGylation can boost the pharmacokinetics and reduce immunogenicity of biomolecules . PEG spacers can also reduce unwanted interactions with mAbs .
Specific studies
4.1. In one study, TCO-PEG4-NHS ester was conjugated to a single domain antibody fragment (5F7) . LC-MS revealed that over 75% of the antibody molecules were conjugated to the prosthetic moiety .
4.2. Another study utilized TCO-PEG4-NHS ester to modify 5F7, achieving over 50% conversion, with the predominant product being the monosubstituted conjugate .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50N2O13/c33-27-8-9-28(34)32(27)45-29(35)10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-31-30(36)44-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,31,36)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQAHRNSIGSLNG-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.